An In-Depth Technical Guide to (S)-1-(p-Tolyl)butan-1-amine hydrochloride
An In-Depth Technical Guide to (S)-1-(p-Tolyl)butan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine salt of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules.[1][2] Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs), often dictating their biological activity and therapeutic efficacy.[3][4][5][] This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to (S)-1-(p-Tolyl)butan-1-amine hydrochloride, offering insights for its application in research and development.
Core Properties
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1391435-90-7 | [7][8] |
| Molecular Formula | C₁₁H₁₈ClN | [7] |
| Molecular Weight | 199.72 g/mol | [7] |
| IUPAC Name | (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | [7] |
| Synonyms | (S)-1-(4-Methylphenyl)butan-1-amine hydrochloride | N/A |
| Appearance | Not specified (often a white to off-white solid) | [7] |
| Melting Point | Not available | [7] |
| Boiling Point | Not available | [7] |
| Solubility | The hydrochloride salt form is expected to enhance solubility in aqueous solutions. | [2] |
| Purity (typical) | ≥95% | [8] |
Free Base Information:
| Property | Value | Source(s) |
| CAS Number | 344794-57-6 | [1][9][10] |
| Molecular Formula | C₁₁H₁₇N | [1][9] |
| Molecular Weight | 163.26 g/mol | [1][9] |
Safety Information
(S)-1-(p-Tolyl)butan-1-amine hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[7]
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure amines like (S)-1-(p-Tolyl)butan-1-amine is a critical aspect of modern organic chemistry. The primary strategy involves the asymmetric reduction of a prochiral ketone, 1-(p-tolyl)butan-1-one.
Conceptual Synthesis Workflow
The following diagram illustrates a general, conceptual workflow for the asymmetric synthesis of (S)-1-(p-Tolyl)butan-1-amine.
Caption: Conceptual workflow for the synthesis of (S)-1-(p-Tolyl)butan-1-amine hydrochloride.
Experimental Protocol: Asymmetric Reduction (Illustrative)
Objective: To synthesize (S)-1-(p-Tolyl)butan-1-amine via asymmetric transfer hydrogenation of 1-(p-tolyl)butan-1-one.
Materials:
-
1-(p-Tolyl)butan-1-one
-
Chiral Ruthenium or Rhodium catalyst (e.g., based on a chiral diamine or phosphine ligand)
-
Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Standard laboratory glassware and purification equipment (e.g., for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(p-tolyl)butan-1-one and the chiral catalyst in the chosen anhydrous solvent.
-
Hydrogenation: Add the hydrogen source to the reaction mixture. The reaction is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored for completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting ketone.
-
Work-up: Once the reaction is complete, the catalyst is typically removed by filtration through a pad of silica gel or celite. The solvent is then removed under reduced pressure.
-
Purification of the Free Base: The crude (S)-1-(p-Tolyl)butan-1-amine is purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.
-
Isolation of the Hydrochloride Salt: The precipitated (S)-1-(p-Tolyl)butan-1-amine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of (S)-1-(p-Tolyl)butan-1-amine hydrochloride are confirmed through various analytical techniques.
Spectroscopic Analysis
While a specific NMR spectrum for (S)-1-(p-Tolyl)butan-1-amine hydrochloride was not found in the initial searches, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar compounds.[11]
-
¹H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group, the methine proton at the chiral center, the methylene and methyl protons of the butyl chain, and the methyl group on the aromatic ring. The amine protons would also be present.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the aromatic ring, the chiral methine carbon, the carbons of the butyl chain, and the methyl carbon of the tolyl group.
Chiral Purity Analysis
Ensuring the enantiomeric purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this determination.[12][13]
Illustrative Chiral HPLC Method Development:
Caption: A typical workflow for developing a chiral HPLC method.
Applications in Drug Discovery and Development
(S)-1-(p-Tolyl)butan-1-amine hydrochloride serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] The stereochemistry at the amine-bearing carbon is often critical for the biological activity of the final drug molecule, influencing its binding affinity to target receptors or enzymes.[3] Its application is particularly noted in the development of central nervous system and cardiovascular medications.[1]
The tolyl group can be involved in beneficial hydrophobic or pi-stacking interactions within a biological target, while the chiral amine provides a key point for polar interactions and can influence the overall three-dimensional shape of the molecule, which is essential for selective biological recognition.
Conclusion
(S)-1-(p-Tolyl)butan-1-amine hydrochloride is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. While some of its physical properties require further characterization, established methods for asymmetric synthesis and chiral analysis provide a solid foundation for its use in research and development. This guide has provided a comprehensive overview of the available technical information to support scientists and professionals in leveraging the unique properties of this compound in their synthetic endeavors.
References
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American Elements. (S)-1-(p-Tolyl)butan-1-amine hydrochloride. Available at: [Link]
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Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
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Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(5), 495-514. Available at: [Link]
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Al-Majid, A. M., El-Faham, A., & Ghattas, M. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]
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